molecular formula C11H22N2O2 B3021934 (3R,4R)-3-(Boc-amino)-4-methylpiperidine CAS No. 250275-20-8

(3R,4R)-3-(Boc-amino)-4-methylpiperidine

Cat. No.: B3021934
CAS No.: 250275-20-8
M. Wt: 214.30
InChI Key: SBAAVGHNGCRJNY-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3-(Boc-amino)-4-methylpiperidine is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a piperidine ring substituted with a Boc-protected amino group and a methyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Scientific Research Applications

(3R,4R)-3-(Boc-amino)-4-methylpiperidine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(Boc-amino)-4-methylpiperidine typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. One common method starts with the chiral resolution of racemic mixtures, followed by the selective protection of the amino group. The reaction conditions often include the use of Boc anhydride and a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes and enzyme catalysis to enhance efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring a consistent supply of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-(Boc-amino)-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (3R,4R)-3-(Boc-amino)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in biochemical reactions. The compound’s chiral nature also plays a crucial role in its binding affinity and selectivity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-3-(Boc-amino)-4-methylpiperidine is unique due to its specific stereochemistry and the presence of the Boc-protected amino group. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of chiral drugs and other bioactive compounds .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAAVGHNGCRJNY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181598
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250275-22-0
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250275-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 4-methylpyridin-3-ylcarbamate (200 mg, 0.96 mmol) was dissolved in glacial acetic acid (5 mL) and treated with PtO2 (200 mg, 1:1 w/w) under an atmosphere of hydrogen. The reaction mixture was stirred at rt for 15 h. The reaction mixture was then filtered through a pad of Celite. The filtrate was neutralized with solid NaHCO3, and extracted with EtOAc (5×50 mL). The organic layer was dried over Na2SO4, concentrated in vacuo to yield the titled compound (160 mg, 77%), which was used for next step without further purification. 1H NMR (400 MHz, CDCl3): δ 4.38-4.21 (m, 1H), 3.32-2.81 (m, 3H), 2.63-2.49 (m, 2H), 2.41-2.32 (m, 1H), 1.78-1.56 (m, 3H), 1.59 (s, 9H), 1.05 and 0.98 (2d, J=6.8 Hz, 3H). ES-MS: m/z [M+1]=215.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 2
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 3
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 4
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 5
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 6
(3R,4R)-3-(Boc-amino)-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.